Phenylphosphonothioic acid O-(2-chloro-4-nitrophenyl) O-ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-chlorobenzo[b]thiophene-2-carboxylic acid can be prepared by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods: The industrial production of 3-chlorobenzo[b]thiophene-2-carboxylic acid typically involves large-scale synthesis using the same reaction conditions as mentioned above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-chlorobenzo[b]thiophene-2-carboxylic acid may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways, particularly those involving sulfur-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. It may also interact with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
3-chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
- 3-bromobenzo[b]thiophene-2-carboxylic acid
- 3-iodobenzo[b]thiophene-2-carboxylic acid
- 3-fluorobenzo[b]thiophene-2-carboxylic acid
These compounds share similar chemical structures but differ in the halogen atom attached to the benzothiophene ring. The unique properties of 3-chlorobenzo[b]thiophene-2-carboxylic acid, such as its reactivity and solubility, make it distinct from its analogs.
Properties
CAS No. |
92189-92-9 |
---|---|
Molecular Formula |
C14H13ClNO4PS |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H13ClNO4PS/c1-2-19-21(22,12-6-4-3-5-7-12)20-14-9-8-11(16(17)18)10-13(14)15/h3-10H,2H2,1H3 |
InChI Key |
SZQJTSWENROASU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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